molecular formula C5H4N4O2 B13091572 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione CAS No. 56976-96-6

5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione

Cat. No.: B13091572
CAS No.: 56976-96-6
M. Wt: 152.11 g/mol
InChI Key: GCZYVKWKSZIZNC-UHFFFAOYSA-N
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Description

5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione is a nitrogen-rich heterocyclic compound featuring a pyrazole ring fused with a partially saturated triazine core and two ketone groups at positions 4 and 6. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications.

Properties

CAS No.

56976-96-6

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione

InChI

InChI=1S/C5H4N4O2/c10-4-3-1-2-6-9(3)5(11)8-7-4/h1-2H,(H,7,10)(H,8,11)

InChI Key

GCZYVKWKSZIZNC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NNC(=O)N2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione typically involves the construction of the pyrazole and triazine rings through a series of condensation and cyclization reactions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .

Scientific Research Applications

5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dihydrotriazine-dione core offers partial saturation, reducing aromaticity compared to fully conjugated analogs (e.g., triazolo-pyrimidines in ). This may enhance conformational flexibility .
  • Triazole-trione derivatives () replace triazine with a triazole, altering electronic properties and hydrogen-bonding capacity .

Key Observations :

  • The target compound’s synthesis may parallel triazolo-triazine routes (), but the dione groups likely necessitate ketone-forming steps, such as oxidation or cyclocondensation .
  • Pyrano-fused analogs require tandem cyclization/aromatization, contrasting with the simpler dihydro core of the target compound .
2.3. Pharmacological and Physicochemical Properties
Compound Type Biological Activity (Reported) logP/Solubility Predictions
Target compound Not explicitly reported (inferred) High polarity (dione groups); moderate solubility
Triazolo-triazines () A2A/A3 adenosine receptor antagonists Variable logP (e.g., 33: 3.1; 36: 3.5)
Pyrano-triazines () Anticancer/antimicrobial (inferred from tetrahydroquinoline analogs) Lower solubility due to pyrano ring
Pesticide triazines () Herbicidal (e.g., metribuzin metabolites) High logP (alkyl/aryl substituents)

Key Observations :

  • The target’s dione groups may favor interactions with enzymes like kinases or oxidoreductases, unlike the adenosine receptor affinity of triazolo-triazines .
  • Pyrano-fused analogs () could exhibit broader antimicrobial activity due to structural similarity to tetrahydroquinoline-based antibiotics .

Biological Activity

5,6-Dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione is a heterocyclic compound with promising biological activities. Characterized by its unique fused triazine and pyrazole structure, this compound has garnered attention for its potential applications in pharmacology. Its molecular formula is C5H4N4O2C_5H_4N_4O_2, and it features two carbonyl groups at positions 4 and 7 of the triazine ring, which are critical for its biological interactions and reactivity.

The structural configuration of 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione contributes to its biological activity. The presence of nitrogen atoms and carbonyl groups allows for various chemical transformations that enhance its pharmacological potential. The compound's molecular weight is approximately 152.11 g/mol.

PropertyValue
Molecular FormulaC₅H₄N₄O₂
Molecular Weight152.11 g/mol
CAS Number56976-96-6
StructureStructure

Biological Activities

Research indicates that compounds structurally related to 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione exhibit a variety of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, some synthesized derivatives have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as carboxylesterase (CaE). Certain derivatives showed selective inhibition patterns that could be exploited for therapeutic purposes .
  • Kinase Inhibition : Similar compounds have been noted for their ability to inhibit kinases involved in cancer progression. This includes potential activity against targets like EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione and its derivatives:

  • Antitumor Studies : A systematic review highlighted the effectiveness of triazine derivatives in targeting multiple pathways involved in tumor growth. Compounds derived from this scaffold showed promising results against various cancer cell lines .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact with specific biological targets. For example, docking studies indicated favorable binding affinities towards EGFR and other kinases .
  • Synthesis of Derivatives : A recent study synthesized a series of pyrazole derivatives based on the triazine framework. These derivatives were evaluated for their anticancer properties and showed varying degrees of effectiveness against different cell lines .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione, a comparison with similar compounds is presented below:

Compound NameStructure TypeBiological ActivityNotable Features
3-AminopyrazolePyrazoleAntitumorPrecursor for various heterocycles
Pyrazolo[3,4-b]pyridineFused PyrazoleAntimicrobialExhibits diverse reactivity
Pyrazolo[1,5-a][1,3,5]triazineTriazineAnticancerKnown for kinase inhibition
3-tert-butylpyrazolo[5,1-c][1,2,4]triazineFused TriazineAnti-inflammatoryEnhanced solubility due to tert-butyl group

The unique arrangement of nitrogen atoms and carbonyl groups in 5,6-dihydropyrazolo[1,5-d][1,2,4]triazine-4,7-dione influences its reactivity and biological profile compared to these similar compounds.

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